molecular formula C15H11Cl2NO5 B13888881 Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate

Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate

Cat. No.: B13888881
M. Wt: 356.2 g/mol
InChI Key: ILECMBRLIJZSPK-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and dihydroxy groups attached to a benzoyl moiety, which is further linked to a benzoate ester. Its molecular formula is C15H11Cl2NO5, and it has a molecular weight of 356.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the dichloro groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate is unique due to the presence of both dichloro and dihydroxy groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H11Cl2NO5

Molecular Weight

356.2 g/mol

IUPAC Name

methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate

InChI

InChI=1S/C15H11Cl2NO5/c1-23-15(22)7-2-4-8(5-3-7)18-14(21)11-12(19)9(16)6-10(17)13(11)20/h2-6,19-20H,1H3,(H,18,21)

InChI Key

ILECMBRLIJZSPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O

Origin of Product

United States

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